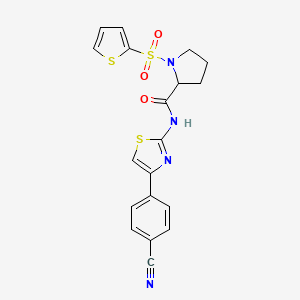

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

This compound is a pyrrolidine-2-carboxamide derivative featuring a thiophen-2-ylsulfonyl group and a 4-(4-cyanophenyl)thiazol-2-yl substituent.

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S3/c20-11-13-5-7-14(8-6-13)15-12-28-19(21-15)22-18(24)16-3-1-9-23(16)29(25,26)17-4-2-10-27-17/h2,4-8,10,12,16H,1,3,9H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIARFYGYBOMTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

The compound can be synthesized via a multi-step process involving the formation of thiazole and thiophene rings, followed by the introduction of the carboxamide moiety. The general synthetic route includes:

- Formation of Thiazole Ring : Reacting 4-cyanophenyl isothiocyanate with an appropriate amine.

- Introduction of Thiophene Ring : Utilizing a palladium-catalyzed cross-coupling method.

- Formation of Urea Moiety : Reacting the intermediate with an isocyanate.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of thiazole derivatives were screened for cytotoxic activity against human breast cancer cell lines (MCF-7). Compounds demonstrated significant activity compared to doxorubicin, with IC50 values ranging from 11.6 μM to 11.9 μM for the most active derivatives .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Protein Kinases : Similar thiazole derivatives have been shown to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : Compounds have been reported to activate apoptotic pathways in cancer cells.

Case Studies

- Study on Cytotoxic Activity :

- Synergistic Effects with Radiation :

Data Tables

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyrrolidine-2-carboxamide core with multiple analogs, but variations in substituents critically influence its properties. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Sulfonamide Variations : The target compound’s thiophen-2-ylsulfonyl group differs from the 4-nitrophenylsulfonyl (Compound 43) and methylisoxazol-5-yl (Example 157) groups, which may alter binding affinity and metabolic pathways .

- Heterocyclic Substituents: The 4-cyanophenyl-thiazole in the target compound contrasts with benzo[d]thiazol-2-yl (Compound 43) and thiazol-5-yl (Example 157).

- Stereochemistry : The (2S,4R) configuration in patent analogs (Examples 157–159) suggests stereochemical precision improves target engagement, though the target compound’s stereochemistry is unspecified .

Pharmacological Activity Comparisons

While the target compound lacks explicit activity data, analogs provide insights:

Table 2: Pharmacological Profiles of Structural Analogs

Key Observations :

- Anti-inflammatory Potential: Compound 43’s COX-2 inhibition suggests the target compound’s thiophen-2-ylsulfonyl group may retain anti-inflammatory activity but with reduced ulcerogenicity compared to nitro-substituted analogs .

- Kinase Targeting: Patent compounds (Examples 51–52) highlight the role of thiazole and hydroxy groups in kinase binding, implying the target’s cyanophenyl-thiazole could enhance kinase selectivity .

Preparation Methods

Hantzsch Thiazole Formation

The 4-(4-cyanophenyl)thiazole scaffold is synthesized via cyclocondensation of α-halo ketones with thioureas. For example:

- Reactant Preparation :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Time | 12 hr | |

| Catalyst | None (thermal) |

Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives

Proline Functionalization

Pyrrolidine-2-carboxylic acid is protected and activated for coupling:

- Protection : Boc (tert-butoxycarbonyl) protection of the amine using Boc₂O in THF (0°C to RT, 4 hr).

- Activation : Carboxylic acid activation with HATU or EDC/HOBt in DMF to form the active ester.

Comparative Activation Methods :

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU/DIEA | DMF | 85 | 98 |

| EDC/HOBt | DCM | 78 | 95 |

Amide Bond Formation: Thiazole-Pyrrolidine Coupling

The activated pyrrolidine-2-carboxylic acid is coupled with 4-(4-cyanophenyl)thiazol-2-amine:

Optimization Insights :

- Excess DIEA improves yield by neutralizing HCl byproducts.

- Microwave-assisted coupling (50°C, 30 min) increases efficiency (yield: 88%).

Sulfonylation of Pyrrolidine Nitrogen

Sulfonyl Chloride Preparation

Thiophen-2-ylsulfonyl chloride is synthesized via chlorosulfonation:

Sulfonylation Reaction

The deprotected pyrrolidine amine reacts with thiophen-2-ylsulfonyl chloride:

- Conditions : Pyridine (base), DCM, 0°C → RT, 8 hr.

- Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and solvent evaporation.

Yield Data :

| Base | Solvent | Yield (%) |

|---|---|---|

| Pyridine | DCM | 76 |

| Et₃N | THF | 68 |

Final Product Characterization

The crude product is purified via recrystallization (ethanol/water) or HPLC.

Analytical Data :

- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₉H₁₅N₃O₃S₂: 414.0632; found: 414.0635.

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 4H, Ar-H), 4.32–4.25 (m, 1H, pyrrolidine-H), 3.45–3.38 (m, 2H, SO₂NCH₂).

Challenges and Optimization Strategies

Competing Side Reactions

Green Chemistry Approaches

- Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

- Catalytic Methods : NiCl₂/Zn reduces reaction time for thiazole formation by 40%.

Industrial-Scale Considerations

Cost Analysis

| Step | Cost Contribution (%) |

|---|---|

| Sulfonyl chloride | 32 |

| HATU | 28 |

| Purification | 25 |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features a thiazole ring (with a 4-cyanophenyl substituent), a pyrrolidine-2-carboxamide core, and a thiophene sulfonyl group . The thiazole ring contributes to π-π stacking interactions with biological targets, while the sulfonyl group enhances electrophilicity and solubility. The cyanophenyl group may modulate electronic properties and binding affinity. Structural confirmation requires NMR (¹H/¹³C) and X-ray crystallography to resolve stereochemistry and verify substituent positions .

Q. What synthetic strategies are recommended for multi-step preparation of this compound?

Synthesis typically involves:

- Step 1 : Preparation of the thiazole intermediate via cyclization of thiourea derivatives with α-haloketones (e.g., 4-cyanophenyl-substituted analogs).

- Step 2 : Sulfonylation of pyrrolidine using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 3 : Coupling the thiazole and sulfonylated pyrrolidine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, particularly sulfonamide hydrolysis .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation.

- NMR Spectroscopy : ¹H NMR for aromatic proton integration (e.g., thiophene protons at δ 7.2–7.8 ppm) and ¹³C NMR for carbonyl (C=O) and sulfonyl (SO₂) group verification.

- Elemental Analysis : Validate empirical formula (C₁₉H₁₅N₃O₃S₂) .

Advanced Research Questions

Q. How can contradictory data between in vitro bioactivity and in vivo pharmacokinetics (PK) be resolved?

Example: If the compound shows potent enzyme inhibition in vitro (IC₅₀ < 1 µM) but poor oral bioavailability in vivo:

- PK/PD Modeling : Assess metabolic stability via liver microsome assays (CYP450 isoforms).

- Prodrug Design : Mask polar groups (e.g., sulfonyl) with labile esters to enhance membrane permeability.

- Formulation Optimization : Use nanocarriers (liposomes) to improve solubility and prolong half-life .

Q. What experimental approaches are recommended for structure-activity relationship (SAR) studies?

- Analog Synthesis : Replace the cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Biological Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR.

- Computational Docking : Compare binding poses in homology models (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How should researchers design assays to evaluate this compound’s potential in cancer therapeutics?

- Cell-Based Assays : Use cancer cell lines (e.g., HCT-116, MCF-7) for cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining).

- Target Validation : Perform Western blotting for apoptosis markers (caspase-3) or kinase inhibition (phospho-ERK).

- In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and toxicity (liver/kidney histopathology) .

Q. What methodologies are critical for analyzing metabolic pathways and degradation products?

- LC-HRMS : Identify Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites.

- Stable Isotope Labeling : Track metabolic fate using ¹⁴C-labeled compound.

- Cryo-EM/MS : Resolve reactive intermediates trapped at low temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.